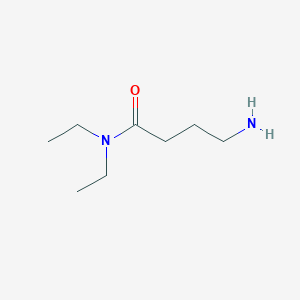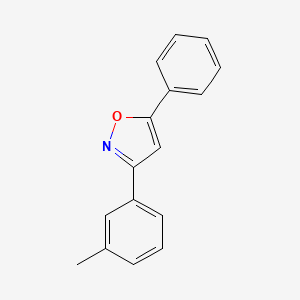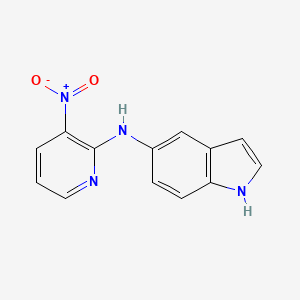
4-amino-N,N-diethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N,N-diethylbutanamide: is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-amino-N,N-diethylbutanamide typically involves the reaction of 4-aminobutyric acid with N,N-diethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-amino-N,N-diethylbutanamide can undergo oxidation reactions in the presence of oxidizing agents such as or . The major products formed from these reactions are and .
Reduction: The compound can be reduced using reducing agents like or to form .
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as or to form .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus pentachloride, anhydrous conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
4-amino-N,N-diethylbutanamide is used as a building block in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-amino-N,N-diethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amide bond formation and hydrolysis . It can also interact with receptors and transporters in biological systems, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 4-amino-N,N-dimethylbutanamide
- 4-amino-N,N-diethylbenzamide
- 4-amino-N,N-diethylpentanamide
Comparison:
4-amino-N,N-diethylbutanamide is unique due to its specific amide structure and substitution pattern . Compared to 4-amino-N,N-dimethylbutanamide, it has a longer alkyl chain, which can influence its chemical reactivity and biological activity . The presence of the diethyl groups also affects its solubility and interaction with other molecules .
Eigenschaften
IUPAC Name |
4-amino-N,N-diethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-10(4-2)8(11)6-5-7-9/h3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTNMBJRQVMERG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)






